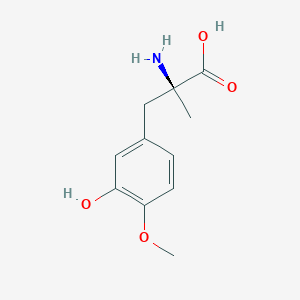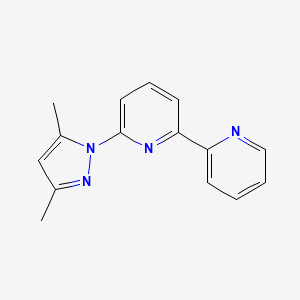
2,2'-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) is a complex organic compound that has garnered significant interest in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in numerous chemical applications. The presence of both bipyridine and pyrazole moieties in its structure enhances its binding capabilities and selectivity towards specific metal ions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) typically involves the reaction of 2,2’-bipyridine with 3,5-dimethyl-1H-pyrazole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired product . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can also undergo reduction reactions, often facilitated by reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various bases and acids to facilitate substitution reactions . The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species .
科学研究应用
2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) has a wide range of applications in scientific research:
作用机制
The mechanism by which 2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine and pyrazole moieties provide multiple binding sites, allowing the compound to form stable chelates with metals. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules . The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler analog that lacks the pyrazole moiety, making it less selective in metal binding.
1,10-Phenanthroline: Another bidentate ligand with a similar binding mode but different electronic properties.
2,2’-Bipyridine, 6-methyl: A derivative with a methyl group instead of the pyrazole moiety, affecting its binding affinity and selectivity.
Uniqueness
2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) is unique due to the presence of both bipyridine and pyrazole moieties, which enhance its binding capabilities and selectivity towards specific metal ions. This makes it a valuable ligand in various applications, particularly in the separation of actinides and lanthanides .
属性
分子式 |
C15H14N4 |
|---|---|
分子量 |
250.30 g/mol |
IUPAC 名称 |
2-(3,5-dimethylpyrazol-1-yl)-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C15H14N4/c1-11-10-12(2)19(18-11)15-8-5-7-14(17-15)13-6-3-4-9-16-13/h3-10H,1-2H3 |
InChI 键 |
FKIBLHMXDWDBMT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C2=CC=CC(=N2)C3=CC=CC=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


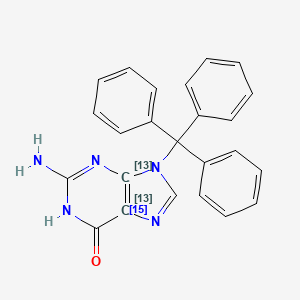
![(2R,3R,4S,6S)-3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B13440952.png)
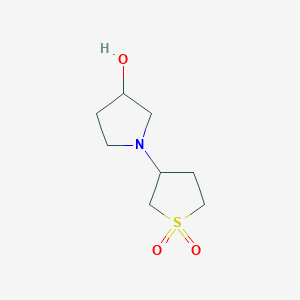
![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)
![3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride; rac threo-Hydroxybupropion-d9 Hydrochloride](/img/structure/B13440972.png)
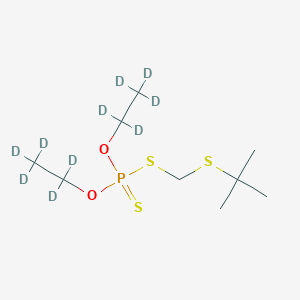
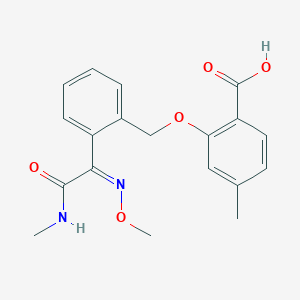
![2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)
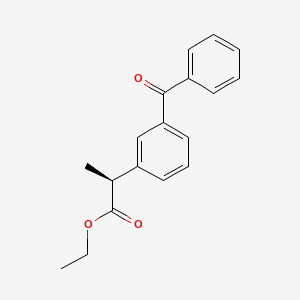
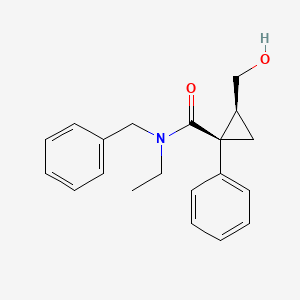
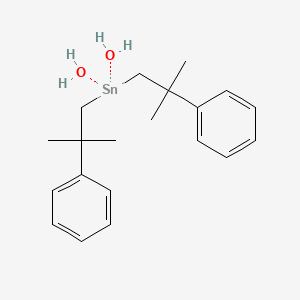
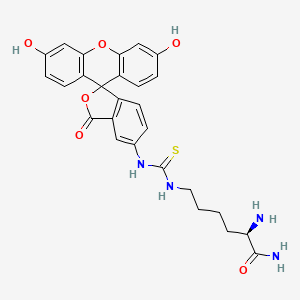
![(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B13441029.png)
